Lipophilicity Shift Relative to Unsubstituted Phenyl Analog
The 2-chlorophenyl derivative exhibits a computed logP of 3.14, compared to a range of 2.49–3.04 for the unsubstituted 3,5-dimethyl-1-phenylpyrazole . This represents a quantifiable increase in lipophilicity of approximately 0.1–0.65 log units, directly attributable to the ortho-chloro substituent .
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | LogP 3.14 |
| Comparator Or Baseline | 3,5-Dimethyl-1-phenylpyrazole (CAS 1131-16-4): LogP 2.49–3.04 |
| Quantified Difference | Δ logP ≈ +0.1 to +0.65 |
| Conditions | Computed values from vendor technical datasheets (Chemscene, BocSci, Molbase) |
Why This Matters
A higher logP alters partitioning behavior in biphasic reaction systems and affects passive membrane permeability in cell-based assays, making it a critical parameter for medicinal chemistry optimization.
